![molecular formula C10H11N3O3 B14232691 [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile CAS No. 575489-64-4](/img/structure/B14232691.png)
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of this ring imparts specific chemical properties that make the compound valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile typically involves the formation of the oxazolidinone ring through intramolecular cyclization reactions. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which leads to the formation of the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学研究应用
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The oxazolidinone ring is a key feature in many antibacterial agents. Research on this compound can lead to the development of new antibiotics with improved efficacy and reduced resistance.
Industry: The compound’s chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and reduced resistance.
Contezolid: Another oxazolidinone antibiotic in clinical trials for its effectiveness against resistant bacterial strains.
Uniqueness
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is unique due to its specific structure and the presence of the propanedinitrile group This structural feature imparts distinct chemical properties that differentiate it from other oxazolidinone compounds
属性
CAS 编号 |
575489-64-4 |
|---|---|
分子式 |
C10H11N3O3 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
2-[(2S)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile |
InChI |
InChI=1S/C10H11N3O3/c1-7(8(5-11)6-12)4-9(14)13-2-3-16-10(13)15/h7-8H,2-4H2,1H3/t7-/m0/s1 |
InChI 键 |
FFKFEGXJONJOPW-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC(=O)N1CCOC1=O)C(C#N)C#N |
规范 SMILES |
CC(CC(=O)N1CCOC1=O)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


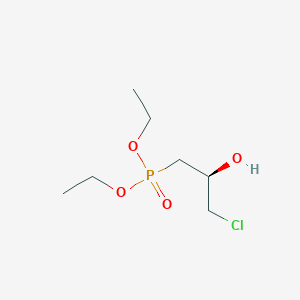
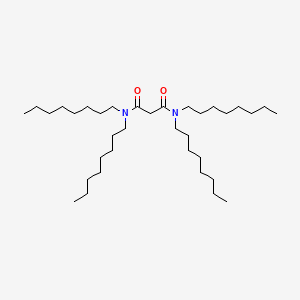
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
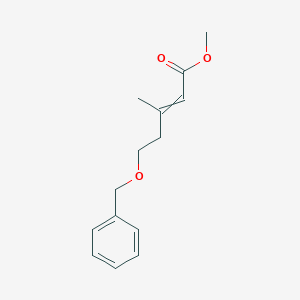
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

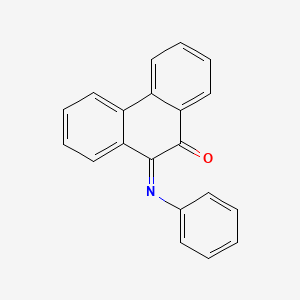

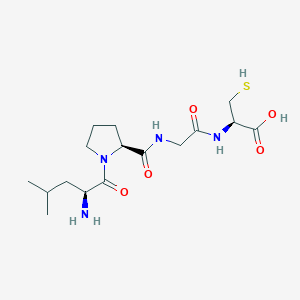
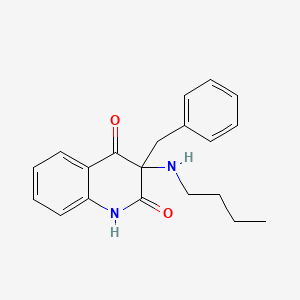
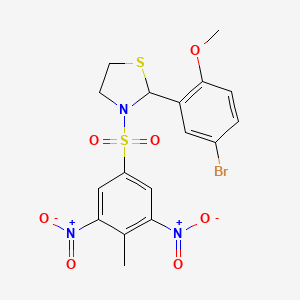
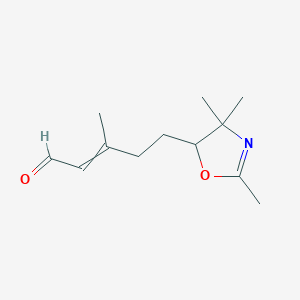

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
